An In-depth Technical Guide to 4-Nitropyridine N-oxide: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 4-Nitropyridine N-oxide: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitropyridine (B72724) N-oxide is a key heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. Its unique electronic properties, arising from the presence of both a nitro group and an N-oxide functionality, render it a versatile building block for the preparation of a wide array of substituted pyridines. This technical guide provides a comprehensive overview of the physical and chemical properties of 4-nitropyridine N-oxide, detailed experimental protocols for its synthesis, and an exploration of its reactivity, with a focus on nucleophilic aromatic substitution.
Physicochemical Properties
4-Nitropyridine N-oxide is a crystalline solid, typically appearing as yellow to brown crystals or powder.[1][2] It is sparingly soluble in water but soluble in polar organic solvents such as ethanol (B145695) and DMSO.[1][3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 4-Nitropyridine N-oxide
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₄N₂O₃ | [2][4] |
| Molecular Weight | 140.10 g/mol | [4] |
| CAS Number | 1124-33-0 | [4] |
| Appearance | Yellow to brown crystals or powder | [1][2] |
| Melting Point | 159-162 °C | [1] |
| Boiling Point | 256.56 °C (estimate) | |
| Density | 1.49 g/cm³ | [3] |
| pKa | -1.37 ± 0.10 (Predicted) | [1] |
| Solubility in Water | Slightly soluble/insoluble | [1][3] |
| Solubility in Organic Solvents | Soluble in polar organic solvents (e.g., ethanol, DMSO) | [3] |
Spectroscopic Data
The structural identification of 4-nitropyridine N-oxide is supported by various spectroscopic techniques.
Table 2: Spectroscopic Data for 4-Nitropyridine N-oxide
| Technique | Key Features and Observations | Reference(s) |
| ¹H NMR | (400 MHz, CDCl₃): δ 8.23 (d, J = 7.6 Hz, 2H), 8.13 (d, J = 7.6 Hz, 2H) | [5] |
| IR (KBr) | 3115, 3080 cm⁻¹ (C-H aromatic stretch), 1600 cm⁻¹ (C=C aromatic stretch), 1515, 1345 cm⁻¹ (N=O asymmetric and symmetric stretch) | [6] |
| UV-Vis | λmax in the range of 330-355 nm, solvatochromic effect observed | [7][8] |
| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight | [4] |
Synthesis of 4-Nitropyridine N-oxide
The most common and well-established method for the synthesis of 4-nitropyridine N-oxide is the electrophilic nitration of pyridine (B92270) N-oxide. The N-oxide group activates the pyridine ring towards electrophilic attack, primarily at the 4-position.
Synthesis Workflow
The general workflow for the synthesis of 4-nitropyridine N-oxide from pyridine N-oxide is depicted below.
Caption: Synthesis workflow for 4-Nitropyridine N-oxide.
Detailed Experimental Protocol: Nitration of Pyridine N-oxide
This protocol is adapted from established literature procedures.[4][6]
Materials:
-
Pyridine N-oxide (9.51 g, 100 mmol)
-
Fuming nitric acid (12 mL, ~0.29 mol)
-
Concentrated sulfuric acid (30 mL, ~0.56 mol)
-
Ice
-
Saturated sodium carbonate solution
-
Deionized water
Equipment:
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Internal thermometer
-
Addition funnel with pressure equalization
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Beakers
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Desiccator
Procedure:
-
Preparation of the Nitrating Acid: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, carefully add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid while cooling in an ice bath and stirring. Allow the mixture to warm to 20 °C before use.
-
Reaction Setup: Assemble a 100 mL three-neck flask with a reflux condenser, an internal thermometer, and an addition funnel. Equip the reflux condenser with an adapter to vent the evolved nitrous fumes through a trap containing a sodium hydroxide (B78521) solution.
-
Reaction: Charge the reaction flask with 9.51 g (100 mmol) of pyridine N-oxide and heat to 60 °C. Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the stirred pyridine N-oxide over 30 minutes. The internal temperature will initially decrease. After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.[4]
-
Work-up: After cooling the reaction mixture to room temperature, carefully pour it onto approximately 150 g of crushed ice in a large beaker.
-
Neutralization: Slowly and in portions, add a saturated sodium carbonate solution to the acidic mixture with vigorous stirring until the pH reaches 7-8. This step should be performed carefully due to strong foaming. A yellow crystalline solid will precipitate.
-
Isolation of Crude Product: Collect the precipitated solid, which is a mixture of the product and sodium sulfate (B86663), by suction filtration using a Büchner funnel.
-
Purification: Transfer the crude solid to a beaker and add acetone to dissolve the 4-nitropyridine N-oxide, leaving the insoluble sodium sulfate behind. Separate the insoluble salt by filtration.
-
Final Product: Evaporate the acetone from the filtrate using a rotary evaporator. Dry the resulting yellow product in a desiccator. The reported yield is approximately 42%.[4] The product can be further purified by recrystallization from acetone if necessary.
Chemical Reactivity: Nucleophilic Aromatic Substitution
The electron-withdrawing nitro group and the N-oxide functionality make the pyridine ring of 4-nitropyridine N-oxide highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 4-position.[9] The nitro group is an excellent leaving group in these reactions.
General Reaction Pathway
A variety of nucleophiles can displace the nitro group to yield 4-substituted pyridine N-oxides, which can be subsequently reduced to the corresponding 4-substituted pyridines.[9]
Caption: General pathway for nucleophilic substitution of 4-nitropyridine N-oxide.
Example: Reaction with Piperidine (B6355638)
The reaction of 4-nitropyridine 1-oxide with piperidine in ethanol has been studied and follows second-order kinetics in the absence of light.[10] This reaction is accelerated by exposure to ultraviolet light.[10]
Experimental Note: Kinetic studies of such reactions can be performed by preparing solutions of the reactants in a suitable solvent (e.g., ethanol) at a constant temperature. The progress of the reaction can be monitored using a UV-Vis spectrophotometer by observing the increase in absorbance of the product at a wavelength where it absorbs strongly and the starting material does not.
Safety and Handling
4-Nitropyridine N-oxide is a toxic compound and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[11] It may cause skin, eye, and respiratory irritation.[11] Aromatic nitro compounds can be oxidizing agents and may react vigorously with reducing agents.[4] Mixtures of 4-nitropyridine N-oxide with diethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate have been reported to explode when heated above 130 °C.[4] When heated to decomposition, it emits toxic fumes of nitrogen oxides.
Conclusion
4-Nitropyridine N-oxide is a valuable and reactive intermediate in organic synthesis. Its well-defined physical and chemical properties, coupled with its straightforward synthesis, make it an accessible starting material for the preparation of a diverse range of 4-substituted pyridine derivatives. The high reactivity of the 4-position towards nucleophilic attack is a key feature that is widely exploited in the development of new pharmaceuticals and other functional materials. Researchers and drug development professionals should be familiar with its properties and handling requirements to safely and effectively utilize this important compound in their work.
References
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- 5. 4-Nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 8. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
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